2-Isopropoxy-1,3-diisopropylbenzene

Description

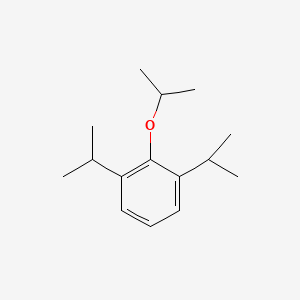

Structure

3D Structure

Properties

IUPAC Name |

1,3-di(propan-2-yl)-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXUVWNNDMEOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161604 | |

| Record name | 2,6-Diisopropylphenyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141214-18-8 | |

| Record name | 2,6-Diisopropylphenyl isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141214188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylphenyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(propan-2-yl)-2-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLPHENYL ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UV06IGB16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isopropoxy-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-isopropoxy-1,3-diisopropylbenzene, a substituted aromatic ether. The synthesis is conceptualized as a multi-step process commencing with the formation of a 1,3-diisopropylbenzene backbone, followed by the introduction of a hydroxyl group and subsequent etherification. This document details the underlying chemical principles, experimental methodologies, and quantitative data associated with each synthetic step, tailored for an audience with a strong background in organic chemistry.

Synthesis of the 1,3-Diisopropylbenzene Backbone

The initial and crucial step is the synthesis of the 1,3-diisopropylbenzene scaffold. This is most effectively achieved through the Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide.

Friedel-Crafts Alkylation of Benzene

The alkylation of benzene with propylene in the presence of an acid catalyst is a well-established industrial process.[1][2] The reaction typically yields a mixture of isopropylbenzene (cumene), diisopropylbenzene (DIPB) isomers (ortho, meta, and para), and polyisopropylbenzenes. To obtain the desired meta-isomer, 1,3-diisopropylbenzene, subsequent isomerization of the product mixture is often necessary.

Reaction Scheme:

Experimental Protocol: Alkylation using a Solid Acid Catalyst (e.g., Zeolite)

This method offers advantages in terms of catalyst recyclability and reduced corrosive waste.

-

Catalyst Activation: The zeolite catalyst is activated by heating at 300 °C in a nitrogen flow for 12 hours.

-

Reaction Setup: The alkylation is performed in a high-pressure reactor. 0.1 mol of benzene and 5-25 wt% of the activated catalyst are charged into the reactor.

-

Propylene Addition: The reactor is pressurized with propylene to 0.8 MPa. To ensure an excess of the alkylating agent, propylene can be charged multiple times at intervals.

-

Reaction Conditions: The reaction mixture is stirred at a set temperature, typically between 160-240 °C, for a duration of up to 24 hours.

-

Work-up and Purification: After the reaction, the catalyst is filtered off. The product mixture is then subjected to fractional distillation to separate the diisopropylbenzene isomers. The 1,4-diisopropylbenzene can be thermally isomerized over a solid acid catalyst to yield 1,3-diisopropylbenzene.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Zeolite (e.g., HZSM-5, USY) | [2] |

| Temperature | 160 - 240 °C | [2] |

| Pressure | 0.8 MPa | [2] |

| Benzene to Propylene Ratio | Excess propylene is used | [2] |

| Typical Yield of DIPB mixture | Varies with catalyst and conditions |

Introduction of the Hydroxyl Group

With 1,3-diisopropylbenzene as the starting material, the next stage involves the introduction of a hydroxyl group at the 2-position of the benzene ring. A common industrial method for synthesizing phenols from alkylbenzenes is through the Hock process, which proceeds via a hydroperoxide intermediate.

Oxidation of 1,3-Diisopropylbenzene to Dihydroperoxide

1,3-diisopropylbenzene can be oxidized using air or molecular oxygen to form 1,3-diisopropylbenzene dihydroperoxide. This reaction is typically carried out under alkaline conditions to improve selectivity.

Reaction Scheme:

(CH3)2C(OOH)C6H4C(OOH)(CH3)2 --(H+)--> HOC6H4OH + 2 (CH3)2CO

(CH3)2CHC6H4(O-)CH(CH3)2 + (CH3)2CH-X --(SN2)--> (CH3)2CHC6H4(OCH(CH3)2)CH(CH3)2 + X-

(CH3)2CHC6H4(OH)CH(CH3)2 + (CH3)2CHOH + PPh3 + DEAD --> (CH3)2CHC6H4(OCH(CH3)2)CH(CH3)2 + Ph3PO + EtO2CNHNHCO2Et

Caption: Proposed synthetic workflow for this compound.

Williamson Ether Synthesis vs. Mitsunobu Reaction Decision Pathway

Caption: Decision pathway for selecting the appropriate etherification method.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The initial formation of the 1,3-diisopropylbenzene backbone via Friedel-Crafts alkylation and isomerization is a critical and industrially relevant step. The subsequent introduction of a hydroxyl group, potentially through a Hock-type process, presents challenges in achieving the desired regioselectivity for the 2-position. Finally, the etherification of the resulting hindered phenol can be accomplished through either the Williamson ether synthesis or, more likely, the Mitsunobu reaction to overcome steric hindrance. The choice of specific reagents and reaction conditions at each stage will be crucial in optimizing the overall yield and purity of the final product. This guide provides a robust framework for researchers and professionals in the field to approach the synthesis of this and structurally related compounds.

References

Technical Guide: Chemical Structure and Properties of CAS 141214-18-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of the compound identified by the CAS Registry Number 141214-18-8. This substance is primarily known as an impurity of the widely used intravenous anesthetic agent, Propofol. Understanding the characteristics of such impurities is crucial for drug quality control, safety assessment, and regulatory compliance in the pharmaceutical industry.

Chemical Identity and Nomenclature

The compound with CAS number 141214-18-8 is a substituted aromatic ether. It is recognized by several systematic and common names, reflecting its relationship to Propofol and its chemical structure.

Table 1: Chemical Identification

| Identifier Type | Value |

| CAS Registry Number | 141214-18-8 |

| Primary Chemical Name | 2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene |

| Systematic IUPAC Name | 2-isopropoxy-1,3-diisopropylbenzene |

| Common Synonyms | Propofol EP Impurity G, 2,6-Diisopropylphenyl isopropyl ether, Propofol Isopropyl Ether, Propofol Related Compound C[1][2][3] |

| Molecular Formula | C₁₅H₂₄O[1][4][5] |

| Molecular Weight | 220.35 g/mol [4] |

| SMILES | CC(C)Oc1c(C(C)C)cccc1C(C)C[3][6] |

| InChI | InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 |

Chemical Structure and Stereochemistry

The chemical structure of CAS 141214-18-8 consists of a benzene ring substituted with two isopropyl groups at positions 1 and 3, and an isopropoxy group at position 2.

3.1. Structural Representation

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound.

3.2. Stereochemistry

Based on its chemical structure, CAS 141214-18-8 is an achiral molecule . It does not possess any stereocenters, and therefore, does not have any stereoisomers such as enantiomers or diastereomers. The absence of stereochemical indicators in its SMILES and InChI representations further confirms its achiral nature.

Physicochemical Data

Limited publicly available experimental data exists for this compound as it is primarily handled as a reference standard for an impurity. The following table summarizes the available information.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1][4][5] |

| Molecular Weight | 220.35 g/mol | [4] |

| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) | - |

| Solubility | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

Relationship to Propofol

CAS 141214-18-8 is identified as an impurity in the synthesis of Propofol (2,6-diisopropylphenol). Its formation is likely a result of a side reaction during the manufacturing process of Propofol, where the phenolic hydroxyl group of a Propofol-related intermediate is etherified with an isopropyl group.

Caption: Logical relationship between Propofol and its impurity, CAS 141214-18-8.

Experimental Protocols

Detailed, publicly accessible experimental protocols for the specific synthesis and characterization of CAS 141214-18-8 are scarce. As a known impurity of Propofol, its presence is monitored and controlled during the drug manufacturing process.

6.1. General Synthetic Approach

The formation of this compound can be postulated to occur during the synthesis of Propofol. One of the common methods for producing Propofol is the Friedel-Crafts alkylation of phenol with propene. Under certain reaction conditions, over-alkylation or etherification of the phenolic hydroxyl group can occur, leading to the formation of this impurity.

6.2. Analytical Characterization

As a pharmaceutical reference standard, this compound is typically characterized using a suite of analytical techniques to confirm its identity and purity. These methods would generally include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Specific spectral data and detailed analytical methods are proprietary to the manufacturers of the reference standards and are not publicly disseminated.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any interaction of CAS 141214-18-8 with biological signaling pathways or any specific biological activity. As a process-related impurity of a drug, it is generally considered an inactive substance whose presence is minimized to ensure the safety and efficacy of the final pharmaceutical product. Toxicological studies, if performed, would be part of the proprietary safety assessment of the drug product and are not typically published in detail.

Conclusion

CAS 141214-18-8, also known as Propofol EP Impurity G, is a well-defined, achiral chemical entity. Its significance lies in its role as a process-related impurity in the manufacturing of the anesthetic drug Propofol. While detailed experimental protocols and biological activity data are not publicly available, its chemical structure and basic properties are established. For researchers and professionals in drug development, the primary relevance of this compound is in the context of analytical chemistry, quality control, and regulatory compliance for Propofol.

References

- 1. Propofol EP Impurity G | 141214-18-8 | SynZeal [synzeal.com]

- 2. PubChemLite - 141214-18-8 (C15H24O) [pubchemlite.lcsb.uni.lu]

- 3. CAS 141214-18-8 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Propofol EP Impurity G - CAS - 141214-18-8 | Axios Research [axios-research.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. 2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene [lgcstandards.com]

Solubility Profile of 2-Isopropoxy-1,3-diisopropylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Isopropoxy-1,3-diisopropylbenzene, a known impurity in the manufacturing of the anesthetic agent propofol. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar molecules, including propofol and diisopropylbenzene, to predict its solubility in a range of common organic solvents. This guide also outlines a detailed experimental protocol for the precise determination of its solubility and presents a logical workflow for the analysis of pharmaceutical impurities.

Introduction

This compound, also known as propofol isopropyl ether, is a process-related impurity formed during the synthesis of propofol (2,6-diisopropylphenol).[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. Therefore, understanding the physicochemical properties of such impurities, including their solubility, is crucial for the development of robust purification processes and analytical methods in the pharmaceutical industry.

Based on its molecular structure, this compound is a nonpolar aromatic ether. The presence of the bulky isopropyl groups and the ether linkage contributes to its hydrophobic nature. This inherent nonpolarity governs its solubility behavior, making it readily soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[3][4]

Predicted Solubility Data

Table 1: Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like" principle; both are nonpolar hydrocarbons.[5][6] |

| Toluene | Nonpolar Aromatic | High | Similar aromatic character and nonpolar nature.[7] |

| Diethyl Ether | Polar Aprotic | High | Ethers are generally good solvents for other ethers and nonpolar compounds.[8][9][10][11] |

| Dichloromethane | Polar Aprotic | High | Effective solvent for a wide range of organic compounds. |

| Acetone | Polar Aprotic | Moderate to High | Can dissolve a range of polar and nonpolar compounds. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good solvent for many organic molecules. |

| Isopropanol | Polar Protic | Moderate | The alkyl chain of the alcohol can interact with the nonpolar solute.[12][13] |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, with some solubility expected.[1] |

| Methanol | Polar Protic | Low to Moderate | The polarity of methanol may limit the solubility of the nonpolar ether.[14] |

| Water | Polar Protic | Very Low | The hydrophobic nature of the molecule leads to poor aqueous solubility.[3] |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of isothermal saturation.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with Flame Ionization Detector (FID)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the respective solvent.[16]

-

Visualization of Logical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical substance, a process highly relevant to the study of this compound as a propofol impurity.

Caption: Logical workflow for pharmaceutical impurity analysis.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, based on predictive analysis derived from structurally related compounds. The provided experimental protocol offers a clear path for obtaining precise quantitative solubility data, which is essential for the development of efficient purification strategies and robust analytical methods within the pharmaceutical industry. The logical workflow for impurity analysis further contextualizes the importance of such physicochemical characterization in ensuring drug quality and safety.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. EP4126803A1 - Process for the preparation of propofol - Google Patents [patents.google.com]

- 3. Phenol ether - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. EP0716645B1 - Propofol purification - Google Patents [patents.google.com]

- 8. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diisopropyl ether - Wikipedia [en.wikipedia.org]

- 10. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Alcohols, Phenols, Thiols, and Ethers [chem.latech.edu]

- 13. Alcohols and Ethers [chemed.chem.purdue.edu]

- 14. ijpcbs.com [ijpcbs.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape of 2-Isopropoxy-1,3-diisopropylbenzene: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted benzenes are fundamental structures in organic chemistry and drug development. The nature and position of their substituents significantly influence their physical, chemical, and biological properties. 2-Isopropoxy-1,3-diisopropylbenzene, with its bulky isopropyl groups flanking a central isopropoxy substituent, is expected to exhibit unique conformational and electronic characteristics. Theoretical and computational studies are invaluable tools for elucidating these properties at a molecular level, providing insights that can guide experimental work and drug design.

Currently, dedicated theoretical and computational studies on this compound are sparse in publicly accessible scientific literature. However, a wealth of research on other substituted benzenes provides a robust methodological foundation for investigating this molecule.[1][2][3][4][5] This guide will leverage these established methods to propose a comprehensive theoretical and computational workflow for characterizing this compound.

Theoretical Framework and Computational Methodologies

The study of substituted benzenes typically employs a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to explore their conformational landscape, electronic structure, and reactivity.

Conformational Analysis

The steric hindrance imposed by the two isopropyl groups and the isopropoxy group in this compound suggests a complex potential energy surface with multiple local minima. Identifying the most stable conformers is a critical first step.

Methodology:

-

Molecular Mechanics (MM): Initial conformational searches are often performed using MM force fields (e.g., MMFF94) to efficiently explore a wide range of possible geometries.[1]

-

Quantum Mechanics (QM): The low-energy conformers identified by MM are then subjected to geometry optimization using more accurate QM methods. Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G*) is a common and reliable choice for such systems.[1][2]

Electronic Structure and Properties

Once the stable conformers are identified, their electronic properties can be calculated to understand their reactivity and spectroscopic characteristics.

Key Properties and Computational Methods:

-

Dipole Moments and Atomic Charges: These are calculated to understand the molecule's polarity and the charge distribution within the benzene ring.[3]

-

Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[3]

-

NMR Chemical Shifts: Theoretical calculations of 13C and 1H NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can aid in the interpretation of experimental spectra and confirm conformational assignments.[1]

-

Aromaticity Indices: Various descriptors can be used to quantify the effect of the substituents on the aromaticity of the benzene ring, including structural (HOMA), magnetic (NICS), and electronic (MCI) indices.[4]

Reactivity Analysis

Computational methods can predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution.

Methodology:

-

Distortion/Interaction Model: This model, often employed with DFT calculations, can predict the regioselectivity of reactions on substituted arynes by analyzing the distortion in the geometry-optimized structures.[2]

-

Energy Decomposition Analysis: This method can elucidate the contributions of electrostatic, exchange-correlation, and steric effects to the reaction barrier heights.[5]

Proposed Computational Workflow

The following diagram illustrates a logical workflow for a comprehensive computational study of this compound.

Interrelation of Theoretical Parameters

The various calculated parameters are interconnected and provide a holistic understanding of the molecule's behavior. The following diagram illustrates these relationships.

Data Presentation

While specific quantitative data for this compound is not available from the conducted search, the following tables provide a template for how such data, once generated through the proposed computational workflow, should be presented for clarity and comparison.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (ring, avg.) | |

| C-O | |

| C-H (aromatic, avg.) | |

| **Bond Angles (°) ** | |

| C-O-C | |

| C-C-C (ring, avg.) | |

| **Dihedral Angles (°) ** |

| C-C-O-C | |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

|---|---|

| Dipole Moment (Debye) | |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) | |

| Gibbs Free Energy (Hartree) |

| Enthalpy (Hartree) | |

Table 3: Predicted 13C NMR Chemical Shifts (ppm) relative to TMS

| Carbon Atom | Calculated δ (ppm) |

|---|---|

| C1 | |

| C2 | |

| C3 | |

| C4/C6 | |

| C5 | |

| Isopropyl CH | |

| Isopropyl CH3 | |

| Isopropoxy CH |

| Isopropoxy CH3 | |

Experimental Protocols

Should experimental validation of the computational results be desired, the following general protocols, adapted from standard practices for substituted benzenes, would be appropriate.

Synthesis

The synthesis of this compound is not widely documented in standard chemical literature but may be achieved through Williamson ether synthesis by reacting 2,6-diisopropylphenol with 2-bromopropane in the presence of a suitable base.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3). The resulting chemical shifts and coupling constants would be compared with the computationally predicted values.

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify the characteristic vibrational frequencies of the functional groups, which can be compared with the results of the computational frequency analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical and computational investigation of this compound. While specific data for this molecule is currently limited, the application of established methodologies for substituted benzenes can yield significant insights into its conformational preferences, electronic structure, and reactivity. The proposed workflow and data presentation templates offer a structured approach for researchers to generate and analyze new data, thereby contributing to a deeper understanding of this complex molecule and its potential applications in various scientific fields, including drug development.

References

- 1. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An interdisciplinary study on monosubstituted benzene involving computation, statistics and chemistry | Educación Química [elsevier.es]

- 4. researchgate.net [researchgate.net]

- 5. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 2-Isopropoxy-1,3-diisopropylbenzene Remains Largely Unexplored

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-Isopropoxy-1,3-diisopropylbenzene. This compound, a substituted aromatic ether, is primarily documented as a chemical standard and an impurity associated with the anesthetic agent Propofol, rather than a substance with characterized pharmacological effects.

Despite extensive searches for its biological functions, quantitative data, experimental protocols, and associated signaling pathways, no substantive information could be retrieved. The scientific community has yet to publish studies detailing the specific interactions of this compound with biological systems.

While information on the parent compound, 1,3-diisopropylbenzene, is available, it primarily pertains to its use as a solvent and chemical intermediate, with some toxicological data noted. For instance, it is described as a skin, eye, and respiratory tract irritant, and animal studies have indicated potential for organ damage with prolonged exposure.[1][2] However, this information cannot be directly extrapolated to its isopropoxy derivative.

The current commercial availability of this compound is mainly in the context of being a reference standard for analytical purposes, particularly for quality control in the manufacturing of Propofol (also known as Propofol EP Impurity G).[3][4][5] This underscores its relevance in pharmaceutical chemistry as a benchmark for purity rather than as a bioactive molecule itself.

In contrast, the broader landscape of chemical synthesis and drug discovery is rich with examples of other substituted benzene derivatives that have undergone rigorous biological evaluation. Studies on various benzenesulphonamide, benzimidazole, and chalcone derivatives have revealed a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] These investigations often involve detailed experimental protocols and elucidation of the underlying mechanisms of action. However, this compound has not been the subject of such focused research efforts.

Future Directions

The absence of data on the biological activity of this compound presents a clear opportunity for future research. Preliminary investigations could involve computational modeling to predict potential biological targets, followed by in vitro screening assays to identify any pharmacological or toxicological effects. Such studies would be the first step in characterizing the bioactivity profile of this molecule and determining if it warrants further investigation as a potential therapeutic agent or if it is of primary concern as a potentially harmful impurity.

Until such research is conducted and published, any discussion of the biological activity, experimental protocols, or signaling pathways of this compound would be purely speculative. Therefore, a detailed technical guide or whitepaper on its core biological activity cannot be constructed at this time. The scientific community awaits foundational research to illuminate the potential role of this compound in a biological context.

References

- 1. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 141214-18-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Nexus of Synthesis: A Technical Guide to 2-Isopropoxy-1,3-diisopropylbenzene as a Propofol Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between 2-Isopropoxy-1,3-diisopropylbenzene and its occurrence as an impurity in the anesthetic drug, Propofol. By examining the primary synthesis routes of Propofol, the potential formation mechanisms of this impurity, and the analytical methodologies for its detection and quantification, this document provides a comprehensive resource for professionals in the pharmaceutical field.

Introduction to Propofol and its Impurities

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action.[1] The purity of Propofol is of paramount importance to ensure its safety and efficacy. Pharmaceutical regulatory bodies, such as the United States Pharmacopeia (USP), establish strict limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions during synthesis, and degradation products.[2]

One such process-related impurity is this compound, which is recognized by the USP as "Propofol Related Compound C". Understanding the origin and control of this impurity is critical for the robust manufacturing of high-purity Propofol.

Synthesis of Propofol and the Formation of this compound

The most prevalent industrial synthesis of Propofol involves the Friedel-Crafts alkylation of phenol with propylene gas or isopropanol in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4] This reaction, while effective, is prone to the formation of several impurities due to polyalkylation and rearrangement reactions.[5]

The Friedel-Crafts Alkylation Route to Propofol

The primary reaction involves the di-isopropylation of the phenol ring at the ortho positions to yield 2,6-diisopropylphenol (Propofol). However, the reaction conditions can lead to the formation of other isomers, such as 2,4-diisopropylphenol and 2,5-diisopropylphenol, as well as over-alkylated products like 2,4,6-triisopropylphenol.[3]

Proposed Formation Mechanism of this compound

While the precise mechanism for the formation of this compound is not extensively documented in publicly available literature, it is hypothesized to be a byproduct of the Friedel-Crafts alkylation process. Two plausible pathways are proposed:

-

O-Alkylation of a Phenolic Intermediate: It is possible that an intermediate diisopropylphenol molecule undergoes O-alkylation (etherification) of the hydroxyl group with an isopropyl group from the alkylating agent. This would result in the formation of the ether linkage seen in this compound.

-

Reaction with an Isopropoxy Intermediate: Another possibility involves the formation of an isopropoxybenzene intermediate during the reaction, which then undergoes further di-isopropylation on the benzene ring.

The following diagram illustrates the logical relationship in the synthesis of Propofol and the potential point of formation for this compound.

Alternative Synthesis Route

To mitigate the formation of impurities associated with the Friedel-Crafts alkylation of phenol, an alternative synthesis route starting from 2,6-diisopropylaniline has been developed. This process involves the diazotization of the aniline derivative followed by hydrolysis to yield high-purity Propofol. This method significantly reduces the generation of isomeric and over-alkylated impurities.

Analytical Methodologies for Impurity Profiling

The detection and quantification of this compound in Propofol are crucial for quality control. Gas chromatography (GC) is the most commonly employed technique for this purpose.

Gas Chromatography (GC) Method for Propofol Related Compound C (USP)

The United States Pharmacopeia provides a validated GC method for the analysis of Propofol and its related compounds, including Propofol Related Compound C.

Table 1: USP Gas Chromatography Method Parameters for Propofol Impurities

| Parameter | Specification |

| Column | G16 (equivalent to a 6% cyanopropylphenyl/94% dimethylpolysiloxane) |

| Dimensions | 0.53-mm x 30-m |

| Film Thickness | 1.2-µm |

| Carrier Gas | Helium |

| Flow Rate | ~8 mL/minute |

| Detector | Flame Ionization Detector (FID) |

| Injection | Split/Splitless |

Experimental Protocol: Quantification of this compound

The following protocol is a detailed representation based on the USP methodology for the determination of Propofol Related Compound C.

1. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve USP Propofol RS in hexane to obtain a known concentration (e.g., 2.4 mg/mL).

-

System Suitability Solution: Prepare a solution in hexane containing known concentrations of USP Propofol RS, USP Propofol Related Compound A RS, and USP Propofol Related Compound C RS.[6] This solution is used to verify the resolution and performance of the chromatographic system.

-

Test Solution: Accurately weigh and dissolve the Propofol sample under investigation in hexane to a specified concentration (e.g., 100 mg/mL).[6]

2. Chromatographic Analysis:

-

Set up the gas chromatograph according to the parameters outlined in Table 1.

-

Inject equal volumes of the blank (hexane), the System Suitability Solution, the Standard Solution, and the Test Solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

3. Data Analysis and Calculation:

-

System Suitability: Evaluate the chromatogram of the System Suitability Solution to ensure adequate resolution between the peaks of interest and that the system meets the required performance criteria (e.g., theoretical plates, tailing factor).

-

Quantification: Calculate the percentage of this compound in the Propofol sample using the following formula:

% Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Test) * 100

Where:

-

Area_Impurity is the peak area of this compound in the Test Solution.

-

Area_Standard is the peak area of Propofol in the Standard Solution.

-

Conc_Standard is the concentration of Propofol in the Standard Solution.

-

Conc_Test is the concentration of the Propofol sample in the Test Solution.

-

The following diagram illustrates the analytical workflow for the quantification of this compound in Propofol.

Quantitative Data and Acceptance Criteria

The acceptance criteria for impurities in Propofol are defined by regulatory bodies. The USP specifies limits for known and unknown impurities.

Table 2: Representative Acceptance Criteria for Propofol Impurities (based on USP)

| Impurity | Acceptance Criterion |

| Propofol Related Compound C | Not more than the specified limit (typically a small percentage, e.g., ≤ 0.15%) |

| Any other individual impurity | Not more than a specified limit (e.g., ≤ 0.10%) |

| Total impurities | Not more than a specified limit (e.g., ≤ 0.5%) |

It is imperative for manufacturers to control the synthesis process to ensure that the levels of this compound and other impurities are consistently below these regulatory thresholds.

Conclusion

This compound is a known process-related impurity in the synthesis of Propofol, likely arising from side reactions during the Friedel-Crafts alkylation of phenol. Its presence must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. The implementation of robust analytical methods, such as the USP-specified gas chromatography procedure, is essential for the accurate quantification of this and other impurities. A thorough understanding of the synthesis pathways and impurity formation mechanisms allows for the development of manufacturing processes that yield high-purity Propofol, meeting the stringent requirements of the pharmaceutical industry.

References

- 1. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Propofol [drugfuture.com]

Methodological & Application

Application Notes and Protocols: 2-Isopropoxy-1,3-diisopropylbenzene in Pharmaceutical Analysis and Theoretical Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxy-1,3-diisopropylbenzene is a highly substituted aromatic ether primarily recognized as a key impurity, designated as Propofol Related Compound C, in the synthesis of the widely used intravenous anesthetic agent, Propofol (2,6-diisopropylphenol).[1] Its role in pharmaceutical quality control is critical for ensuring the purity and safety of Propofol formulations. While its direct application as a starting material in complex organic synthesis is not extensively documented in peer-reviewed literature, its structure presents intriguing possibilities for theoretical synthetic transformations.

This document provides detailed application notes on its established role as an analytical standard and explores its potential, though not yet demonstrated, applications in organic synthesis based on the known reactivity of structurally related compounds.

Data Presentation

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 1,3-di(propan-2-yl)-2-propan-2-yloxybenzene |

| Synonyms | Propofol Related Compound C, Propofol Isopropyl Ether |

| CAS Number | 141214-18-8 |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| Appearance | Colorless liquid |

Application in Pharmaceutical Analysis

The primary application of this compound is as a certified reference material for the quality control of Propofol. It is used to identify and quantify this specific impurity in batches of the active pharmaceutical ingredient (API).

Experimental Protocol: Quantification of Propofol Related Compound C in Propofol API using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the levels of this compound (Propofol Related Compound C) in a sample of Propofol API.

Materials:

-

Propofol API sample

-

This compound certified reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 100 µg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Propofol API sample and dissolve it in 10 mL of acetonitrile to obtain a 10 mg/mL solution.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60:40 (Acetonitrile:Water), progressing to 90:10 over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the Propofol API sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of the impurity in the sample using the calibration curve.

-

Theoretical Applications in Organic Synthesis

While not a common starting material, the structure of this compound offers several potential avenues for synthetic exploration. The following are hypothetical reaction pathways.

Electrophilic Aromatic Substitution

The benzene ring in this compound is activated by the isopropoxy and two isopropyl groups, which are all ortho-, para-directing. However, the high degree of steric hindrance from the bulky isopropyl groups would significantly influence the regioselectivity of electrophilic aromatic substitution reactions.

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mononitrated product. The position of nitration would be sterically controlled, likely favoring the less hindered position para to the isopropoxy group.

-

Friedel-Crafts Acylation: Acylation with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce a ketone functionality. Again, the reaction would be highly sensitive to steric hindrance.

Caption: Hypothetical electrophilic aromatic substitution reactions.

Directed Ortho-Metalation

The isopropoxy group could potentially act as a directing group for ortho-lithiation. Treatment with a strong base like n-butyllithium or sec-butyllithium could selectively deprotonate the aromatic proton ortho to the isopropoxy group, although this would be in competition with potential deprotonation at the benzylic positions of the isopropyl groups. The resulting aryllithium species could then be quenched with various electrophiles to introduce functionality at the 4-position.

Caption: Hypothetical directed ortho-metalation workflow.

Ether Cleavage to Form Propofol Analogues

The isopropyl ether linkage could be cleaved under strong acidic or Lewis acidic conditions to yield a hydroxyl group. This would transform this compound into a derivative of Propofol. This reaction could be useful for synthesizing Propofol analogues if the aromatic ring were functionalized prior to ether cleavage.

Caption: Hypothetical ether cleavage to synthesize Propofol analogues.

Conclusion

This compound is a molecule of significant importance in the pharmaceutical industry, primarily serving as a critical analytical standard for ensuring the purity of Propofol. While its direct role as a reactant in organic synthesis is not yet established in the literature, its highly substituted and sterically hindered structure provides a platform for theoretical exploration of regioselective reactions. The protocols and theoretical pathways outlined in this document are intended to guide researchers in both quality control applications and in the potential design of novel synthetic routes. Further research is warranted to explore the synthetic utility of this interesting molecule.

References

Application Notes and Protocols for the Quantification of 2-Isopropoxy-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Isopropoxy-1,3-diisopropylbenzene, a known impurity of the anesthetic agent Propofol (also referred to as Propofol Impurity B). The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate and precise quantification in drug substance and formulation development.

Introduction

This compound is a process-related impurity that can arise during the synthesis of Propofol. Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory agencies require stringent control of impurities in pharmaceutical products. The methods outlined below provide robust and reliable approaches for the determination of this specific impurity.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. This is often the preferred method for impurity profiling of Propofol.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in pharmaceutical analysis, suitable for the separation and quantification of a broad range of compounds.

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a highly specific and sensitive approach for the determination of this compound in Propofol drug substance. The protocol is based on established methods for the analysis of related impurities in Propofol.[1][2][3]

Experimental Protocol

1. Sample Preparation

-

Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as ethanol or methanol to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

-

-

Sample Solution:

-

Accurately weigh approximately 100 mg of the Propofol drug substance into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standard solutions.

-

2. GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MS or equivalent |

| Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Pulsed Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 50-60 °C, hold for 1-2 minutes, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 minutes. |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity. |

| Monitored Ions | To be determined by analyzing the mass spectrum of the this compound reference standard. Characteristic ions would be selected for quantification and qualification. |

3. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Method Validation Summary

The following table summarizes typical validation parameters for a similar GC-MS method for propofol impurities.[1][2]

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 - 5.6 µg/g |

| Limit of Quantification (LOQ) | 0.7 - 18.7 µg/g |

| Recovery | 95 - 105% |

| Precision (RSD) | < 5% |

Workflow Diagram

Caption: Workflow for the GC-MS quantification of this compound.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method provides a reliable alternative for the quantification of this compound, particularly in quality control laboratories where HPLC is a standard platform.

Experimental Protocol

1. Sample Preparation

-

Standard Solution:

-

Prepare a stock solution of this compound reference standard (100 µg/mL) in the mobile phase.

-

Perform serial dilutions to create working standards in the expected concentration range of the impurity.

-

-

Sample Solution:

-

Accurately weigh and dissolve the Propofol drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.

-

2. HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV or DAD detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v). The pH may be adjusted with a suitable acid like phosphoric acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | UV detection at a wavelength where the impurity has significant absorbance (e.g., 270 nm, to be determined by UV scan of the standard). |

3. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

-

Calculate the concentration of the impurity in the sample preparation using the calibration curve.

Method Validation Summary

The following table outlines expected validation parameters for an HPLC method for a related compound, Propofol.

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

| LOD | Concentration dependent on detector sensitivity |

| LOQ | Concentration dependent on detector sensitivity |

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for the Analysis of 2-Isopropoxy-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Isopropoxy-1,3-diisopropylbenzene, a known impurity of the anesthetic agent propofol, often referred to as Propofol Related Compound A. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented to ensure accurate identification and quantification in pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

This HPLC method is based on the United States Pharmacopeia (USP) monograph for propofol and is suitable for the determination of this compound in bulk propofol or its formulations. The method utilizes a reversed-phase column with UV detection, providing a robust and reliable approach for quality control and impurity profiling.

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Propofol reference standard

2. Chromatographic Conditions:

| Parameter | Value |

| Column | L1 packing (e.g., C18), 4.6-mm × 15-cm |

| Mobile Phase | Acetonitrile, water, and methanol (50:40:10, v/v/v), filtered and degassed |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Relative Retention Time | Approximately 2.5 relative to propofol[1] |

3. Standard Solution Preparation:

-

Prepare a standard solution of USP Propofol Related Compound A RS in methanol at a concentration of approximately 20 µg/mL.[2]

4. Sample Solution Preparation:

-

Accurately weigh about 500 mg of the Propofol sample, transfer to a 25-mL volumetric flask, dissolve in and dilute with methanol to volume, and mix.[2]

5. System Suitability:

-

The system is deemed suitable if the resolution between propofol and propofol related compound B is not less than 2.5.[1]

-

The column efficiency should be not less than 1000 theoretical plates for the propofol peak.[1]

-

The tailing factor for the propofol peak should not be more than 1.5.[1]

-

The relative standard deviation for replicate injections of the propofol peak should not be more than 2.0%.[1]

6. Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for this compound.

-

Calculate the concentration of the impurity in the sample by comparing the peak area with that of the standard solution.

Quantitative Data Summary (HPLC):

| Analyte | Retention Time (Relative to Propofol) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | ~2.5[1] | Not explicitly found, but for propofol, LODs as low as 2.5 ng/mL have been reported in biological fluids using HPLC-fluorescence.[3] | Not explicitly found, but for propofol, LOQs as low as 5 ng/mL have been reported in biological fluids using HPLC-fluorescence.[3] |

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note:

GC-MS offers a highly sensitive and selective method for the identification and quantification of this compound, along with other potential impurities in propofol. This method is particularly useful for trace-level detection and for confirming the identity of impurities through their mass spectra. A sensitive and selective GC-MS/MS method has been developed for the determination of 11 main related impurities in propofol.[4]

Experimental Protocol:

1. Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Data acquisition and processing software

-

Autosampler

-

Analytical balance

-

Volumetric flasks and pipettes

-

Helium (carrier gas, 99.999% purity)

-

This compound reference standard

-

Propofol reference standard

-

Ethanol or other suitable solvent

2. GC-MS Conditions:

| Parameter | Value |

| Column | Capillary column suitable for separating propofol and its impurities (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

3. Standard Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte in the sample.

4. Sample Solution Preparation:

-

Accurately weigh the propofol sample and dissolve it in a suitable solvent to achieve a final concentration appropriate for GC-MS analysis.

5. Analysis:

-

Inject the standard and sample solutions into the GC-MS system.

-

Acquire the data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify the analyte using a calibration curve generated from the standard solutions.

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 220. The fragmentation pattern will likely involve the loss of isopropyl groups (m/z 43) and the isopropoxy group.

Quantitative Data Summary (GC-MS):

| Analyte | Retention Time | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | Dependent on specific GC conditions | Not explicitly found, but for related impurities, LODs are in the range of 0.2-5.6 µg/g.[4] | Not explicitly found, but for related impurities, LOQs are in a similar range to LODs. |

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

References

Application of 2-Isopropoxy-1,3-diisopropylbenzene in Medicinal Chemistry: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxy-1,3-diisopropylbenzene is a substituted aromatic ether. Structurally, it is an analog of the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol), where the phenolic hydroxyl group is replaced by an isopropoxy group. This structural similarity suggests potential modulation of the biological activities observed with propofol and its derivatives. However, a comprehensive review of the current scientific literature reveals that this compound is primarily recognized as a propofol-related compound and is commercially available as an analytical standard for research and quality control purposes.

Despite its structural relationship to a key anesthetic, there is a notable absence of extensive research into the direct medicinal chemistry applications of this compound as a therapeutic agent, pharmacophore, or key building block in drug discovery. This document aims to provide an overview of the current landscape and potential areas of exploration for this compound.

Current Status and Limited Data

Searches of scientific databases and patent literature did not yield significant data on the biological activity, mechanism of action, or specific therapeutic applications of this compound. The compound is most frequently cited in the context of being an impurity or a reference standard for propofol analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| CAS Number | 141214-18-8 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not reported |

| Solubility | Insoluble in water (predicted) |

Note: Some physical properties are predicted due to the limited experimental data available in the public domain.

Potential Areas of Investigation in Medicinal Chemistry

Given the structural scaffold of this compound, several hypothetical avenues for medicinal chemistry research can be proposed. These are based on the known activities of structurally related compounds.

Anesthetic and Sedative Properties

The most direct line of inquiry would be to investigate the anesthetic and sedative properties of this compound, drawing a direct comparison to propofol. The isopropoxy group, being bulkier and more lipophilic than a hydroxyl group, could significantly alter the compound's pharmacokinetic and pharmacodynamic profile.

Hypothetical Signaling Pathway Interaction:

Propofol is known to potentiate the activity of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system. It is plausible that this compound could interact with the same or similar targets.

Caption: Hypothetical interaction with the GABAA receptor.

Use as a Synthetic Scaffold

The 1,3-diisopropylbenzene core is a versatile scaffold. Functionalization of the aromatic ring or modification of the isopropoxy group could lead to novel compounds with a range of biological activities. The steric hindrance provided by the isopropyl groups can influence the binding selectivity of derivatives to their biological targets.

Experimental Workflow for Derivative Synthesis:

A general workflow for exploring the chemical space around this compound could involve several standard organic synthesis reactions.

Caption: General synthetic exploration workflow.

Protocols

Due to the lack of specific experimental data in the literature for the medicinal chemistry applications of this compound, detailed protocols for its biological evaluation or its use in specific synthetic pathways leading to active pharmaceutical ingredients cannot be provided at this time. Researchers interested in this compound would need to adapt general protocols for anesthetic screening or scaffold-based drug discovery.

General Protocol for Preliminary in vitro Evaluation:

-

Synthesis and Purification: Synthesize or procure this compound of high purity. Characterize the compound using standard analytical techniques (NMR, MS, HPLC).

-

Solubility Determination: Determine the solubility of the compound in buffers and solvents suitable for biological assays.

-

Cytotoxicity Assessment: Evaluate the general cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells) using assays such as MTT or LDH release.

-

Receptor Binding Assays: If investigating anesthetic potential, perform radioligand binding assays with membranes expressing GABAA receptors to determine binding affinity.

-

Functional Assays: Conduct electrophysiological studies (e.g., patch-clamp) on cells expressing GABAA receptors to assess the functional modulation of the receptor by the compound.

Conclusion

This compound remains an under-explored molecule in the field of medicinal chemistry. While its structural similarity to propofol suggests potential as a modulator of the central nervous system, there is currently a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. The information provided here serves as a starting point for researchers who may be interested in investigating the properties of this compound and its derivatives. Further research is warranted to elucidate its pharmacological profile and to determine if it holds promise as a novel scaffold or lead compound in drug discovery.

Application Notes and Protocols: Derivatization of 2-Isopropoxy-1,3-diisopropylbenzene for Further Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Isopropoxy-1,3-diisopropylbenzene is a sterically hindered aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel ligands, catalysts, and pharmaceutical intermediates. The presence of the electron-donating isopropoxy group and the bulky diisopropyl groups dictates the regioselectivity of its derivatization. This document provides detailed protocols for key derivatization reactions, enabling the introduction of versatile functional groups for subsequent chemical transformations.

The isopropoxy group is an ortho- and para-directing group. However, the flanking isopropyl groups at the 1 and 3 positions provide significant steric hindrance, which will likely direct electrophilic substitution to the less hindered 4- and 6-positions of the benzene ring.

Key Derivatization Reactions

Several key reactions can be employed to functionalize this compound, including halogenation, nitration, and formylation. These reactions introduce handles for further modifications, such as cross-coupling reactions, nucleophilic substitutions, or reductive aminations.

Halogenation: Bromination

Bromination of the aromatic ring introduces a bromine atom, a versatile functional group for subsequent cross-coupling reactions such as Suzuki, Stille, and Heck couplings.

Experimental Protocol:

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-isopropoxy-1-diisopropylbenzene (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-isopropoxy-1,3-diisopropylbenzene.

Quantitative Data:

| Reactant | Molar Eq. | Solvent | Temp. | Time | Yield (%) | Purity (%) |

| N-Bromosuccinimide | 1.05 | Acetonitrile | R.T. | 2-4 h | >90 | >98 |

Workflow Diagram:

Caption: Workflow for the bromination of this compound.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can be a precursor for an amino group via reduction. The amino group is a key functional group in many pharmaceuticals and can be further derivatized.

Experimental Protocol:

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H2SO4)

-

Concentrated Nitric Acid (HNO3)

-

Dichloromethane

-

Ice bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) to prepare the nitrating mixture, maintaining the temperature below 10 °C.

-

Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0-5 °C.

-

Add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained between 0 and 5 °C.[1]

-

Stir the reaction mixture at 0-5 °C and monitor by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 4-nitro-2-isopropoxy-1,3-diisopropylbenzene.

Quantitative Data:

| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time | Yield (%) | Purity (%) |

| HNO3/H2SO4 | 1.1 / 2.0 | Dichloromethane | 0-5 | 1-2 h | 85-95 | >97 |

Reaction Pathway Diagram:

Caption: Nitration of this compound and subsequent reduction.

Formylation (Vilsmeier-Haack Reaction)

Formylation introduces an aldehyde group (-CHO), which is a versatile functional group for transformations such as reductive amination, Wittig reactions, and oxidations to a carboxylic acid. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings.[2][3][4][5][6]

Experimental Protocol:

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (anhydrous)

-

Ice bath

-

Saturated aqueous sodium acetate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and add a saturated aqueous solution of sodium acetate.[2]

-

Stir for 10 minutes, then dilute with water and extract with diethyl ether.[2]

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-formyl-2-isopropoxy-1,3-diisopropylbenzene.

Quantitative Data:

| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time | Yield (%) | Purity (%) |

| POCl3/DMF | 1.5 | DMF | 60-70 | 4-6 h | 70-85 | >98 |

Logical Relationship Diagram:

Caption: Logical workflow of the Vilsmeier-Haack formylation reaction.

Further Reactions of Derivatized Products

The functional groups introduced through the above derivatization protocols open up a wide range of possibilities for further chemical transformations.

A. Cross-Coupling Reactions of 4-Bromo-2-isopropoxy-1,3-diisopropylbenzene

The bromo-derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[7] Due to the steric hindrance, a robust catalyst system, potentially with a bulky phosphine ligand, may be required for efficient coupling.[2][8]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a diverse range of substituted anilines.[4]

B. Reactions of 4-Nitro-2-isopropoxy-1,3-diisopropylbenzene

-

Reduction to Amine: The nitro group can be readily reduced to a primary amine using various methods (e.g., H2/Pd-C, SnCl2/HCl, Fe/NH4Cl). The resulting amine can be further functionalized through acylation, alkylation, or diazotization reactions.

C. Reactions of 4-Formyl-2-isopropoxy-1,3-diisopropylbenzene

-